molecular formula C6H7N3O3 B2762811 4-amino-1-methyl-3-nitropyridin-2(1H)-one CAS No. 1936319-20-8

4-amino-1-methyl-3-nitropyridin-2(1H)-one

Numéro de catalogue B2762811
Numéro CAS: 1936319-20-8
Poids moléculaire: 169.14
Clé InChI: OZGGPAJTCWKCJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-1-methyl-3-nitropyridin-2(1H)-one, also known as AMN082, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in various fields of research.

Mécanisme D'action

4-amino-1-methyl-3-nitropyridin-2(1H)-one activates mGluR7 by binding to a specific site on the receptor, which triggers a series of downstream signaling events. These signaling events ultimately lead to the modulation of neurotransmitter release in the brain. Specifically, activation of mGluR7 has been shown to inhibit the release of glutamate and increase the release of GABA, which are both important neurotransmitters involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects in the body. For example, it has been shown to increase the release of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one in lab experiments is that it is a highly specific agonist for mGluR7, which allows for precise modulation of this receptor. Additionally, the compound has a relatively long half-life, which makes it suitable for use in in vivo experiments. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.

Orientations Futures

There are a number of potential future directions for research involving 4-amino-1-methyl-3-nitropyridin-2(1H)-one. One area of interest is in the development of novel therapeutics for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the use of this compound in the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of this compound in these areas.

Méthodes De Synthèse

The synthesis of 4-amino-1-methyl-3-nitropyridin-2(1H)-one involves a series of chemical reactions that begin with the reaction of 2-nitropyridine with sodium hydride to form the intermediate compound 2-nitropyridin-1-ide. This intermediate is then reacted with methyl iodide to form 2-methyl-3-nitropyridine. The final step involves the reaction of 2-methyl-3-nitropyridine with ammonia to form this compound.

Applications De Recherche Scientifique

4-amino-1-methyl-3-nitropyridin-2(1H)-one has been studied extensively for its potential therapeutic uses in various fields of research. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that this compound can activate a specific type of receptor in the brain known as the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in the regulation of dopamine neurotransmission. This suggests that this compound may be able to modulate dopamine levels in the brain and potentially alleviate symptoms associated with Parkinson's disease and schizophrenia.

Propriétés

IUPAC Name

4-amino-1-methyl-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGGPAJTCWKCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.